N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium
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Overview
Description
N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of hydrophobic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium typically involves the reaction of dodecyl alcohol with ethylene oxide to form dodecyloxyethanol. This intermediate is then reacted with N,N-bis(2-hydroxyethyl)benzenemethanaminium chloride under alkaline conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers to solubilize membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface between hydrophobic and hydrophilic phases, thereby enhancing the solubility of hydrophobic compounds. The quaternary ammonium group interacts with negatively charged surfaces, disrupting membrane integrity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-hydroxyethyl)dodecylamine
- Ethanol, 2-(dodecyloxy)
- N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid
Uniqueness
N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium is unique due to its specific combination of a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group. This structure provides it with exceptional surfactant properties, making it highly effective in reducing surface tension and enhancing solubility compared to other similar compounds .
Properties
CAS No. |
747371-11-5 |
---|---|
Molecular Formula |
C25H46NO3+ |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
benzyl-(2-dodecoxyethyl)-bis(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C25H46NO3/c1-2-3-4-5-6-7-8-9-10-14-22-29-23-19-26(17-20-27,18-21-28)24-25-15-12-11-13-16-25/h11-13,15-16,27-28H,2-10,14,17-24H2,1H3/q+1 |
InChI Key |
KMINEMNKCITDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC[N+](CCO)(CCO)CC1=CC=CC=C1 |
Origin of Product |
United States |
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